molecular formula C11H19NO4 B12907816 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate

1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate

Cat. No.: B12907816
M. Wt: 229.27 g/mol
InChI Key: WALJLTRKCSCKMI-UHFFFAOYSA-N
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Description

1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate is an organic compound that features a methoxy group, a ketone, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate typically involves the esterification of 3-(pyrrolidin-3-yl)propanoic acid with 1-methoxy-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-methoxy-1-oxopropanoic acid.

    Reduction: Formation of 1-methoxy-1-hydroxypropan-2-yl 3-(pyrrolidin-3-yl)propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but lacks the methoxy and ketone groups.

    Methoxy (2-oxopyrrolidin-1-yl) acetate: Contains a pyrrolidine ring and a methoxy group but differs in the overall structure.

Uniqueness

1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate is unique due to the presence of both a methoxy group and a ketone group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 2-(3-pyrrolidin-3-ylpropanoyloxy)propanoate

InChI

InChI=1S/C11H19NO4/c1-8(11(14)15-2)16-10(13)4-3-9-5-6-12-7-9/h8-9,12H,3-7H2,1-2H3

InChI Key

WALJLTRKCSCKMI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC(=O)CCC1CCNC1

Origin of Product

United States

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